(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one
Description
This compound is a chalcone derivative featuring a unique substitution pattern: a (2-chloro-6-fluorobenzyl)oxy group at the 4-position of the phenyl ring and a 4-methylphenylamino moiety at the β-position of the enone system. Its molecular formula is C24H20ClFNO2 (molar mass: 423.88 g/mol). Chalcones are α,β-unsaturated ketones known for their pharmacological versatility, including antimicrobial, anti-inflammatory, and anticancer activities.
Properties
IUPAC Name |
(E)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFNO2/c1-16-5-9-18(10-6-16)26-14-13-23(27)17-7-11-19(12-8-17)28-15-20-21(24)3-2-4-22(20)25/h2-14,26H,15H2,1H3/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPTYHJNJBYAJ-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl alcohol: This intermediate is synthesized through the reaction of 2-chloro-6-fluorobenzaldehyde with a reducing agent such as sodium borohydride.
Formation of 2-chloro-6-fluorobenzyl methoxy ether: The benzyl alcohol is then reacted with methanol in the presence of an acid catalyst to form the methoxy ether.
Synthesis of this compound: The final step involves the condensation of the methoxy ether with 4-methylaniline and a suitable enone precursor under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally related chalcone derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-chloro-6-fluoro substitution (strongly electron-withdrawing) may increase electrophilicity of the enone system compared to methoxy- or methyl-substituted analogs, enhancing reactivity in Michael addition reactions .
- Bioactivity Trends : Chlorinated analogs (e.g., ) show antimicrobial activity, while fluorinated derivatives (e.g., ) are prioritized in kinase inhibitor development due to improved pharmacokinetics.
Biological Activity
(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one, a synthetic organic compound, has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. Its unique chemical structure incorporates multiple functional groups, enabling interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 416.27 g/mol. The compound features a combination of chloro, fluoro, methoxy, and amino groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 416.27 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound’s functional groups facilitate binding to these targets, modulating their activity and leading to various biological effects. Key pathways involved may include:
- Signal Transduction : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression : It can modulate transcription factors that alter gene expression patterns.
- Metabolic Processes : The compound may impact metabolic pathways relevant to cancer progression.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| PC3 (Prostate Cancer) | 15.0 |
| HCT116 (Colon Cancer) | 10.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against these cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
